(R)-2-(o-tolyloxy)propanoic acid

Description

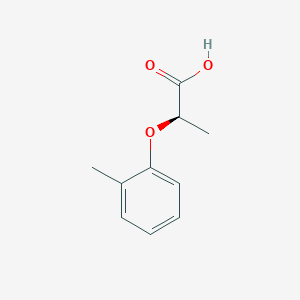

(R)-2-(o-Tolyloxy)propanoic acid is a chiral carboxylic acid derivative characterized by an o-tolyloxy (2-methylphenoxy) group attached to the second carbon of the propanoic acid backbone in the (R)-configuration.

The stereochemistry (R-configuration) and the o-tolyloxy group may influence solubility, metabolic stability, and intermolecular interactions. For example, enantiopure compounds like (R)-2-(benzyloxy)propanoic acid demonstrate the importance of stereochemistry in biological systems , while aryloxy substituents can enhance cytotoxicity, as seen in 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid .

Properties

IUPAC Name |

(2R)-2-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGXGYDKDDWZLS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to (R)-2-(o-tolyloxy)propanoic acid involves a nucleophilic aromatic substitution (SN2) between o-cresol (2-methylphenol) and sodium (S)-2-chloropropionate. The reaction proceeds under alkaline conditions in toluene, where sodium hydroxide deprotonates o-cresol to generate a phenoxide ion. This ion attacks the electrophilic α-carbon of sodium 2-chloropropionate, displacing the chloride leaving group (Figure 1).

Key Conditions :

-

Solvent : Toluene, enabling azeotropic water removal to drive the reaction forward.

-

Temperature : Reflux (80°C for 5 hours).

-

Molar Ratios : Stoichiometric equivalents of o-cresol and sodium 2-chloropropionate.

After neutralization with hydrochloric acid, the product is extracted with methylene chloride and purified via recrystallization.

Stereochemical Considerations

The reaction’s stereochemical outcome hinges on the configuration of the starting sodium 2-chloropropionate. The (S)-enantiomer of sodium 2-chloropropionate ([α]D²² = +4° in water) undergoes inversion during the SN2 mechanism, yielding the (R)-configured product. Optical rotation data for the final product ([α]D²² = +18.2° in chloroform) confirms enantiomeric purity. Racemization is minimized due to the reaction’s relatively mild basic conditions and short duration.

Yield and Practical Considerations

The reported yield for this method is approximately 83% (77 g from 68 g sodium 2-chloropropionate). Critical factors influencing yield include:

-

Water Removal : Azeotropic distillation prevents hydrolysis of the sodium 2-chloropropionate.

-

Purification : Activated charcoal treatment and solvent extraction minimize impurities.

Esterification-Hydrolysis Approach

Ester Formation with Dimethyl Carbonate

An alternative method involves synthesizing the methyl ester intermediate, followed by hydrolysis to the carboxylic acid. This two-step process, adapted from similar compounds, begins with the esterification of this compound (or its racemic form) using dimethyl carbonate (DMC) in the presence of p-toluenesulfonic acid (PTSA).

Reaction Conditions :

-

Catalyst : 2 wt% PTSA relative to the acid.

-

Temperature : 130–160°C for 16–32 hours.

-

Solvent : Neat DMC, acting as both reactant and solvent.

The esterification achieves yields up to 84% for analogous compounds (e.g., 2-methyl-4-chlorophenoxypropionic acid methyl ester).

Hydrolysis to the Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions (10% NaOH, 20°C, 3 hours) to yield this compound. Neutralization with HCl precipitates the product, which is extracted with ethyl acetate. This step typically achieves >90% yield.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

®-2-(o-tolyloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The o-tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H11ClO3

- CAS Number : 16484-77-8

- Molecular Weight : 216.65 g/mol

- Structure : The compound features a propanoic acid backbone with a chlorinated phenoxy group, making it effective in its applications.

Herbicidal Applications

1. Herbicide Development

Mecoprop is primarily utilized as a selective herbicide in agricultural settings. It belongs to the phenoxy herbicide class, which targets broadleaf weeds while being less harmful to grasses. Its mechanism involves mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

| Application Area | Details |

|---|---|

| Target Weeds | Broadleaf weeds such as dandelions and clover |

| Usage Form | Typically formulated in liquid or granular forms for easy application |

| Regulatory Status | Approved for use in various countries with specific guidelines on application rates |

Pharmaceutical Research

2. Metabolic Disorders Treatment

Recent studies have highlighted the potential of (R)-2-(o-tolyloxy)propanoic acid derivatives as therapeutic agents for metabolic disorders. A notable example is the synthesis of MHY2013, a derivative that has shown promise as a PPAR pan agonist. This compound was found to ameliorate insulin resistance and dyslipidemia in diabetic mouse models without significant side effects.

Case Study: MHY2013

- Study Design : Administered to db/db mice to evaluate effects on metabolic parameters.

- Findings :

- Improved insulin sensitivity and reduced triglyceride levels.

- Enhanced fatty acid oxidation signaling in the liver.

- Increased serum levels of adiponectin and FGF21, hormones linked to improved metabolic health.

| Parameter | Control Group | MHY2013 Group |

|---|---|---|

| Serum Triglycerides (mg/dL) | 150 ± 10 | 90 ± 5 |

| Adiponectin (µg/mL) | 5 ± 1 | 15 ± 3 |

| FGF21 (pg/mL) | 200 ± 20 | 400 ± 50 |

These findings suggest that derivatives of this compound could be developed further for clinical applications in managing obesity-related conditions.

Environmental Impact and Safety

While Mecoprop is effective as a herbicide, its environmental impact raises concerns. It is classified as harmful to aquatic life, necessitating careful handling and application practices to minimize runoff into water bodies.

Safety Data

| Hazard Classification | Details |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Contact | Causes skin irritation |

| Aquatic Toxicity | Very toxic to aquatic life |

Mechanism of Action

The mechanism of action of ®-2-(o-tolyloxy)propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the o-tolyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Diversity: The o-tolyloxy group in the target compound is distinct from benzyloxy (electron-rich aromatic) or hexenyloxy (aliphatic) groups.

- Stereochemical Impact : Enantiopure (R)-configured compounds (e.g., ) are often prioritized in drug design for targeted activity, though biological data for many analogs remain unreported.

- Physicochemical Properties : Melting points and solubility vary widely. For instance, purine-containing analogs exhibit high melting points (>250°C) due to hydrogen bonding , while aliphatic derivatives (e.g., hexenyloxy) are liquid or low-melting .

Biological Activity

(R)-2-(o-tolyloxy)propanoic acid, also known as 2-(2-methylphenoxy)propanoic acid, is a chiral compound that has garnered interest for its biological activity. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by research findings and relevant case studies.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.21 g/mol

- CAS Number : 7345-21-3

The compound features a tolyloxy group, which contributes to its unique chemical behavior and potential biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.

- Receptor Interaction : The compound can interact with receptors, modulating signaling pathways that influence cell function and behavior.

- Antimicrobial Activity : Some studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that this compound can inhibit the activity of certain enzymes, potentially impacting metabolic diseases. For instance, studies have shown its effects on lipase activity, which is crucial for lipid metabolism.

-

Antimicrobial Properties :

- A study published in the Journal of Agricultural and Food Chemistry highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a natural preservative or therapeutic agent .

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

Agricultural Use

This compound is primarily recognized for its herbicidal properties, particularly in selective weed control formulations. Its ability to inhibit specific plant growth enzymes makes it effective against unwanted vegetation without harming crops.

Pharmaceutical Development

The compound's potential as an anti-inflammatory and antimicrobial agent positions it as a candidate for drug development. Ongoing research aims to explore its efficacy and safety profiles further.

Environmental Impact

Due to its herbicidal nature, this compound requires careful management to mitigate potential environmental risks, particularly regarding aquatic ecosystems where it may exhibit toxicity .

Q & A

Q. What experimental design principles are critical for assessing biological activity in vitro?

- Methodological Answer : Use dose-response curves with at least six concentrations (e.g., 1 nM–100 µM) and triplicate replicates. Include positive/negative controls (e.g., ibuprofen for COX inhibition). Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to differentiate signal from noise. Pre-screen for cytotoxicity using MTT assays to avoid confounding results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.